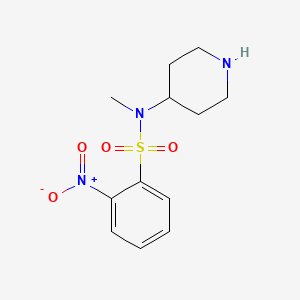
N-(3-phenylpropyl)oxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenylpropyl)oxan-4-amine, also known as PPO, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPO belongs to the class of compounds known as oxanes, which are cyclic ethers with a six-membered ring containing an oxygen atom.
Wirkmechanismus
The exact mechanism of action of N-(3-phenylpropyl)oxan-4-amine is not fully understood. However, it is believed that N-(3-phenylpropyl)oxan-4-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. SSRIs are a class of drugs commonly used as antidepressants, while sigma-1 receptors are involved in various physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)oxan-4-amine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. N-(3-phenylpropyl)oxan-4-amine has also been shown to decrease the levels of noradrenaline, which is a neurotransmitter involved in the stress response. In addition, N-(3-phenylpropyl)oxan-4-amine has been shown to have analgesic effects, possibly through its interaction with sigma-1 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-phenylpropyl)oxan-4-amine is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-phenylpropyl)oxan-4-amine. One area of interest is its potential as a treatment for depression and chronic pain. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the development of new analogs of N-(3-phenylpropyl)oxan-4-amine with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of N-(3-phenylpropyl)oxan-4-amine and its effects on various physiological processes.
Synthesemethoden
The synthesis of N-(3-phenylpropyl)oxan-4-amine involves the reaction of 3-phenylpropylamine with 1,2-epoxyhexane in the presence of a catalyst. The reaction yields N-(3-phenylpropyl)oxan-4-amine as a white crystalline solid with a melting point of around 80-85°C. The purity of N-(3-phenylpropyl)oxan-4-amine can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-phenylpropyl)oxan-4-amine has been studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research is its potential as an antidepressant. Studies have shown that N-(3-phenylpropyl)oxan-4-amine has antidepressant-like effects in animal models and may be effective in the treatment of depression in humans.
N-(3-phenylpropyl)oxan-4-amine has also been studied for its potential as an analgesic. Animal studies have shown that N-(3-phenylpropyl)oxan-4-amine has analgesic effects and may be effective in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-5-13(6-3-1)7-4-10-15-14-8-11-16-12-9-14/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSPIXLBXRUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)oxan-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)


![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

